Increased Lipophilicity vs Non-Benzylated Core
The N-benzyl substituent in the target compound (CAS 918964-43-9) substantially elevates lipophilicity compared to 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 7659-07-6), which lacks the benzyl group. The target compound has a predicted LogP of 2.91 , whereas the non-benzylated analog has a predicted LogP of approximately 1.56 (calculated using the same consensus method) [1]. This increase of ~1.35 LogP units translates to roughly a 20-fold higher partition coefficient, which is expected to enhance passive membrane permeability and blood-brain barrier penetration, if desired, in cellular assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.91 |
| Comparator Or Baseline | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 7659-07-6): LogP ≈ 1.56 |
| Quantified Difference | Δ LogP ≈ +1.35 (approximately 20-fold higher partition coefficient) |
| Conditions | Predicted LogP (XLogP3 consensus method) |
Why This Matters
A higher LogP directly influences compound distribution in biological systems; for procurement, the benzylated analog is the appropriate choice when increased membrane permeability is required in screening cascades.
- [1] PubChem. 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine. CID 853522. XLogP3: 1.56. View Source
